CID 19063382
Description
While direct experimental data for CID 19063382 are lacking, comparative methodologies from analogous compounds (e.g., substrates, inhibitors, or bioactive molecules) can be applied to infer its characteristics .
Properties
Molecular Formula |
C2H5O2Si2 |
|---|---|
Molecular Weight |
117.23 g/mol |
InChI |
InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3 |
InChI Key |
KOIZPKYUSDUVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]O[Si] |
Origin of Product |
United States |
Preparation Methods
1-Ethoxydisiloxane can be synthesized through several methods, primarily involving the oxidative condensation of hydrosilanes. One common synthetic route involves the oxidation of triethoxysilane to form triethoxysilanol, followed by the condensation reaction of triethoxysilanol with triethoxysilane . This process typically requires the presence of a catalyst, such as Wilkinson’s catalyst, and specific reaction conditions, including controlled temperature and pressure .
In industrial settings, the production of 1-ethoxydisiloxane often involves large-scale oxidative condensation reactions, utilizing advanced catalytic systems and optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: Reduction reactions can convert 1-ethoxydisiloxane into simpler siloxane derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .
Comparison with Similar Compounds
Structural Analogs
Structural analogs of CID 19063382 can be identified using computational tools that evaluate molecular descriptors (e.g., molecular weight, polar surface area, and rotatable bonds). For example:
Table 1: Structural Comparison with Selected Analogs
Key Observations :
- Betulin derivatives (CID 72326, CID 10153267) share triterpenoid backbones, suggesting this compound may belong to a similar class if it has steroidal or polycyclic motifs .
- Smaller molecules like CID 2778286 exhibit lower LogP values and higher solubility, indicating that this compound’s pharmacokinetics (e.g., GI absorption) would depend on its size and polarity .
Functional and Pharmacokinetic Profiles
Functional analogs are identified based on shared biological targets or mechanisms. For instance:
Table 2: Functional and Pharmacokinetic Comparison

Key Observations :
- Irbesartan (CID 3749) and CAS 1033610-45-5 (CID 59200652) demonstrate high bioavailability and BBB penetration, suggesting this compound might share these traits if structurally aligned .
- CYP inhibition data (e.g., CYP1A2) highlight the importance of metabolic stability in drug design, a factor that would require experimental validation for this compound .
Table 3: Toxicity Comparison
Key Observations :
- Troglitazone (CID 5591) and ginkgolic acid (CID 5469634) are associated with hepatotoxicity, a risk that could extend to this compound if it shares reactive functional groups (e.g., quinones) .
- Low skin permeability (Log Kp < -5) in analogs suggests this compound may require formulation enhancements for topical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

